(R)-2,5-Diamino-4-oxopentanoic acid
Description
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R)-2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m1/s1 |
InChI Key |
SURWICONOPIANU-SCSAIBSYSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)CN |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis Route
One of the classical and well-documented methods for preparing (R)-2,5-Diamino-4-oxopentanoic acid involves a Gabriel synthesis approach starting from bromomethyl ketone derivatives.
-
- The synthesis begins with the reaction of bromomethyl ketone with potassium phthalimide (often isotopically labeled for research purposes) in anhydrous dimethylformamide (DMF), yielding a phthalimido intermediate in moderate to good yield (~62%).
- Subsequent hydrolysis of the ester group under reflux with concentrated hydrochloric acid (37% HCl) affords the diamino acid in approximately 78% yield.
- The product can be further purified by recrystallization from aqueous ethanol to obtain crystalline this compound.
- Isotopic labeling and hydrogen-deuterium exchange studies have been performed by heating the compound in deuterium oxide (D2O) at 80 °C, demonstrating the exchangeability of hydrogens at specific carbon positions, which is useful for mechanistic and metabolic studies.
-
- Use of anhydrous DMF as solvent for nucleophilic substitution.
- Reflux in 37% HCl for ester hydrolysis.
- Controlled temperature (80 °C) for isotopic exchange.
-
- Intermediate phthalimido compound: ~62% yield.
- Final diamino acid: ~78% yield.
- Purity confirmed by NMR spectroscopy and recrystallization.
This method is advantageous for its straightforward approach and ability to incorporate isotopic labels for research applications.
Amino Acid Derivative Synthesis via Solid Phase Peptide Synthesis (SPPS)
Another advanced method involves the synthesis of this compound derivatives using solid phase peptide synthesis techniques, which are particularly useful for preparing peptides containing this amino acid.
-
- The amino acid derivative is attached to a solid support resin (e.g., Rink amide resin).
- Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are used to protect amino groups during synthesis.
- Deprotection is achieved using piperidine in DMF.
- Coupling reagents such as PyBOP and bases like N-methylmorpholine (NMM) facilitate peptide bond formation.
- After chain assembly, cleavage and global deprotection are performed using trifluoroacetic acid (TFA) cocktails.
- The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
- High stereochemical control.
- Ability to incorporate this compound into peptides.
- Suitable for producing complex molecules for biochemical studies.
-
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- NMR spectroscopy verifies structural integrity.
This method is widely used in biochemical research for synthesizing peptides and derivatives containing this amino acid.
Synthesis from Amino Acids and Ketones
Some preparative methods start from simpler amino acids and ketones, exploiting the diamino acid’s characteristic functional groups.
-
- Condensation reactions between amino acids and ketones under acidic or basic reflux conditions.
- Purification by crystallization or chromatographic techniques.
- Control of stereochemistry is critical, often requiring chiral catalysts or resolution steps.
-
- Reflux in acidic or basic media.
- Use of catalysts to promote selective amination and oxidation.
- Purification by crystallization or chromatography.
-
- This approach is useful for producing the compound on a preparative scale.
- Enables modification of side chains for derivative synthesis.
-
- NMR and mass spectrometry are standard for confirming purity and structure.
This method is less specific in literature but is noted for its flexibility in producing various diamino acid derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Gabriel Synthesis | Bromomethyl ketone, potassium phthalimide | DMF, reflux in 37% HCl, recrystallization | 62 (intermediate), 78 (final) | Straightforward, isotopic labeling possible | Well-documented, suitable for research |
| Solid Phase Peptide Synthesis | Fmoc-protected amino acids, resin | DMF, piperidine deprotection, PyBOP coupling, TFA cleavage | Variable, high purity | High stereochemical control, peptide incorporation | Used for peptide synthesis |
| Amino Acid and Ketone Condensation | Amino acids, ketones | Acidic/basic reflux, catalysts | Variable | Flexible, scalable | Requires stereochemical control |
Analytical and Research Findings
- NMR Spectroscopy: Used extensively to confirm the stereochemistry and purity of the synthesized compound, including hydrogen-deuterium exchange studies to probe reactive sites.
- Mass Spectrometry: High-resolution MS confirms molecular weight and molecular formula (C5H10N2O3, molecular weight 146.14 g/mol).
- Chromatography: RP-HPLC and ion-exchange chromatography are employed for purification and isolation of high-purity products.
- Stereochemical Importance: The (R) configuration is critical for biological activity, and synthetic methods ensure retention or induction of this stereochemistry.
Chemical Reactions Analysis
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms.
Scientific Research Applications
®-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, including the development of drugs for treating neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Dihydrochloride salt form.
Key Differences
Structural Backbone and Functional Group Positioning this compound features a pentanoic acid backbone with a ketone at position 4, distinguishing it from (S)-2,5-Diamino-5-oxopentanoic acid, which has a ketone at position 5. This positional difference alters electron distribution and reactivity. (S)-2,4-Diaminobutanoic acid dihydrochloride has a shorter carbon chain (butanoic acid) and lacks a ketone group, instead possessing two amino groups at positions 2 and 4.
Stereochemical and Physicochemical Properties The (R)-configuration of the target compound contrasts with the (S)-configuration of its analogs, affecting enantioselective interactions in biological systems (e.g., enzyme binding). Solubility differences arise from functional group variations: the ketone group in the target compound enhances polarity compared to the purely amino-substituted (S)-2,4-Diaminobutanoic acid.
Safety and Stability The dihydrochloride salt form of this compound shows higher hygroscopicity than the non-salt analogs, necessitating stringent storage conditions (sealed, dry). Hazard profiles vary: (S)-2,4-Diaminobutanoic acid dihydrochloride lacks ketone-related reactivity but may exhibit stronger basicity due to dual amino groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
